molecular formula C21H20N4O2 B11007365 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

Cat. No.: B11007365
M. Wt: 360.4 g/mol
InChI Key: RMINNPHMSJASBS-UHFFFAOYSA-N
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Description

1-Hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoquinoline core with a benzimidazole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Benzimidazole Core:

    • Starting with o-phenylenediamine and reacting it with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
  • Attachment of the Isoquinoline Moiety:

    • The benzimidazole intermediate is then reacted with isoquinoline-4-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
  • Hydroxylation:

    • The final step involves the introduction of the hydroxyl group, which can be achieved through selective oxidation reactions using reagents like mCPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: PCC, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

  • Oxidized derivatives (ketones, aldehydes)
  • Reduced derivatives (alcohols, amines)
  • Substituted derivatives with various functional groups

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the isoquinoline core can interact with various receptors, modulating their function.

Comparison with Similar Compounds

  • 1-Hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-3-carboxamide
  • 1-Hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-5-carboxamide

Comparison:

  • Structural Differences: The position of the carboxamide group on the isoquinoline ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Features: The specific positioning of functional groups in 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide provides it with unique binding properties and reactivity compared to its analogs.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-oxo-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13(2)25-18-10-6-5-9-17(18)24-19(25)12-23-21(27)16-11-22-20(26)15-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

RMINNPHMSJASBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

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